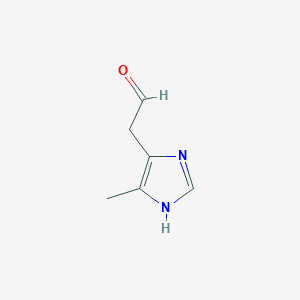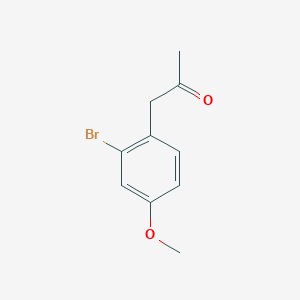
1-(2-Bromo-4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a white crystalline solid with a distinctive odor and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is a brominated ketone and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-methoxyphenyl ethanol.
Bromination: The 4-methoxyphenyl ethanol is reacted with bromoacetic acid to form 2-bromo-1-(4-methoxyphenyl)acetic acid.
Cyclization: The 2-bromo-1-(4-methoxyphenyl)acetic acid is then cyclized under basic conditions with acetic anhydride or acid chloride to yield the final product, this compound[][2].
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives like amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-4-methoxyphenyl)propan-2-one is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(2-Bromo-4-methoxyphenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: 2-bromo-1-(4-methoxyphenyl)propan-1-one, 4-methoxyphenylacetone, and 4-methoxybenzyl methyl ketone.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
MECCYIFJRSUBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



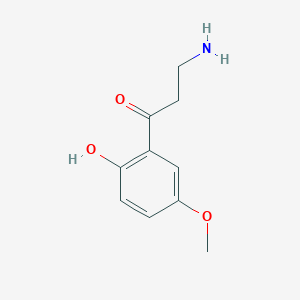
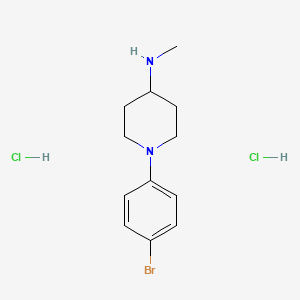
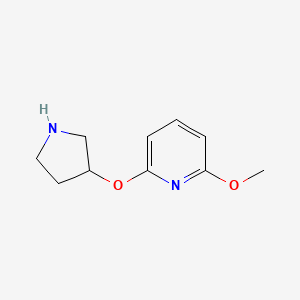
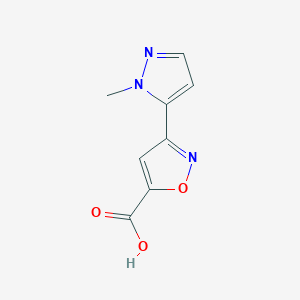
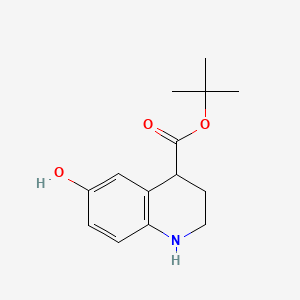
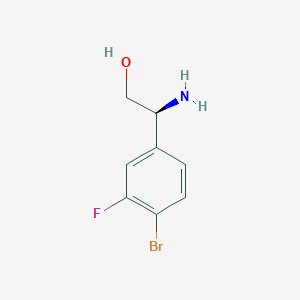
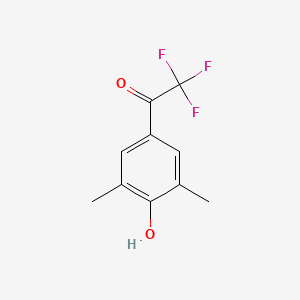
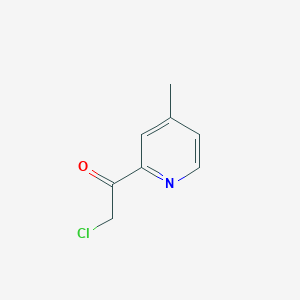
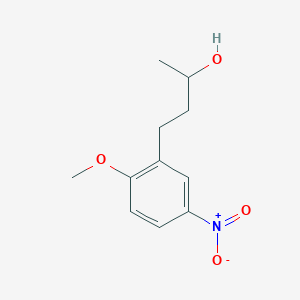
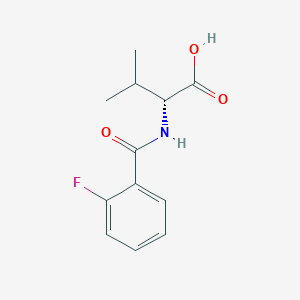
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
